Erasis
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Overview
Description
Erasis, also known as erythromycin acistrate, is a macrolide antibiotic derived from erythromycin. It is characterized by a large macrocyclic lactone ring and is used primarily for its antibacterial properties. This compound is effective against a wide range of Gram-positive and some Gram-negative bacteria, making it a valuable compound in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erasis is synthesized through the acetylation of erythromycin A. The process involves the reaction of erythromycin A with acetyl chloride and sodium bicarbonate in ethyl acetate, followed by a reaction with stearic acid . This method ensures the formation of erythromycin acistrate with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet medical demand. The use of advanced purification techniques ensures that the final product is of pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Erasis undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at various positions on the lactone ring and sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various erythromycin derivatives, each with unique pharmacological properties. These derivatives can be tailored for specific therapeutic applications .
Scientific Research Applications
Erasis has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide synthesis and modification.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Applied in the treatment of bacterial infections, particularly respiratory tract infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control
Mechanism of Action
Erasis exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the peptidyl transferase center and the exit tunnel of the ribosome .
Comparison with Similar Compounds
Erasis is similar to other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin. it has unique properties that make it distinct:
Erythromycin: The parent compound, with a similar spectrum of activity but different pharmacokinetics.
Clarithromycin: More stable in acidic conditions and has a broader spectrum of activity.
Azithromycin: Known for its extended half-life and better tissue penetration .
This compound stands out due to its specific modifications, which enhance its stability and efficacy in treating bacterial infections.
Properties
Molecular Formula |
C57H105NO16 |
---|---|
Molecular Weight |
1060.4 g/mol |
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] acetate;octadecanoic acid |
InChI |
InChI=1S/C39H69NO14.C18H36O2/c1-15-27-39(11,47)32(43)21(4)29(42)19(2)17-37(9,46)34(54-36-31(51-25(8)41)26(40(12)13)16-20(3)49-36)22(5)30(23(6)35(45)52-27)53-28-18-38(10,48-14)33(44)24(7)50-28;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h19-24,26-28,30-34,36,43-44,46-47H,15-18H2,1-14H3;2-17H2,1H3,(H,19,20)/t19-,20-,21+,22+,23-,24+,26+,27-,28+,30+,31-,32-,33+,34-,36+,37?,38-,39-;/m1./s1 |
InChI Key |
FPEVNWDVXZGKCD-MVZDIQQISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
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